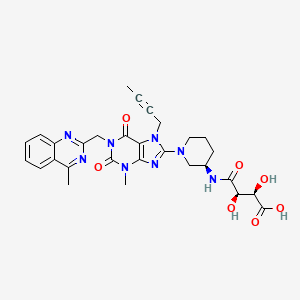

N-L-Tartaryl Linagliptin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

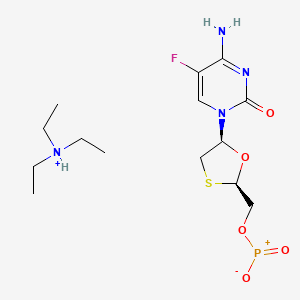

N-L-Tartaryl Linagliptin is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Linagliptin works by inhibiting the DPP-4 enzyme, which slows the inactivation of incretin hormones, thereby promoting a reduction in blood glucose levels . This compound is a compound of interest due to its potential enhanced pharmacological properties and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Linagliptin involves multiple steps, starting with the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline. This intermediate is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione in the presence of sodium carbonate to yield Linagliptin . The preparation of N-L-Tartaryl Linagliptin would involve similar steps with additional modifications to introduce the tartaryl group.

Industrial Production Methods

Industrial production of Linagliptin focuses on optimizing yield and purity. The process involves the purification of intermediate compounds and converting them into Linagliptin. The preparation of an amorphous form of Linagliptin has also been developed to improve its bioavailability .

Analyse Chemischer Reaktionen

Types of Reactions

N-L-Tartaryl Linagliptin undergoes various chemical reactions, including:

Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride for cyclization, sodium carbonate for condensation, and various oxidizing agents for degradation studies .

Major Products Formed

The major products formed from these reactions include various degradation products identified through mass spectrometry techniques. These degradation products are crucial for understanding the stability and reactivity of the compound .

Wissenschaftliche Forschungsanwendungen

N-L-Tartaryl Linagliptin has several scientific research applications:

Chemistry: Used in the study of DPP-4 inhibitors and their synthesis.

Biology: Investigated for its effects on incretin hormones and glucose metabolism.

Industry: Utilized in the pharmaceutical industry for the development of antidiabetic medications

Wirkmechanismus

N-L-Tartaryl Linagliptin exerts its effects by inhibiting the DPP-4 enzyme. This inhibition slows the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The prolonged action of these hormones leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glucose homeostasis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-L-Tartaryl Linagliptin include other DPP-4 inhibitors such as:

- Sitagliptin

- Saxagliptin

- Alogliptin

- Vildagliptin

Uniqueness

This compound is unique due to its potential enhanced pharmacokinetic properties and stability compared to other DPP-4 inhibitors. Its non-linear pharmacokinetic profile, minimal renal clearance, and concentration-dependent protein binding distinguish it from other similar compounds .

Eigenschaften

Molekularformel |

C29H32N8O7 |

|---|---|

Molekulargewicht |

604.6 g/mol |

IUPAC-Name |

(2R,3R)-4-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-2,3-dihydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C29H32N8O7/c1-4-5-13-36-21-24(33-28(36)35-12-8-9-17(14-35)31-25(40)22(38)23(39)27(42)43)34(3)29(44)37(26(21)41)15-20-30-16(2)18-10-6-7-11-19(18)32-20/h6-7,10-11,17,22-23,38-39H,8-9,12-15H2,1-3H3,(H,31,40)(H,42,43)/t17-,22-,23-/m1/s1 |

InChI-Schlüssel |

QIWMXWJOOGDGHN-NLSFWIRASA-N |

Isomerische SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)[C@@H]([C@H](C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Kanonische SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C(C(C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine](/img/structure/B13864726.png)